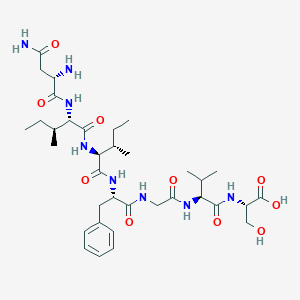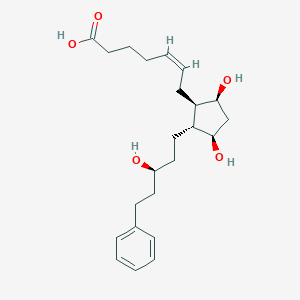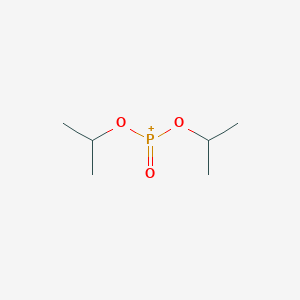
Diisopropyl phosphonate
Übersicht
Beschreibung
Diisopropyl phosphonate is a compound with the molecular formula C6H14O3P . It is also known by other names such as Phosphonic acid, bis (1-methylethyl) ester, and DIISOPROPYLPHOSPHONO GROUP .
Synthesis Analysis
Diisopropyl phosphonate can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . When phosgene was replaced by thionyl chloride, very little phosphonochloridate was obtained; the product in this case was diisopropyl diallylpyrophosphonate .
Molecular Structure Analysis
The molecular weight of Diisopropyl phosphonate is 165.15 g/mol . The IUPAC name is oxo-di(propan-2-yloxy)phosphanium . The InChI is InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1 .
Chemical Reactions Analysis
Phosphinic and phosphonic acids, which can be prepared from diisopropyl phosphonate, are useful intermediates and biologically active compounds . The McKenna reaction is a well-known method for the efficient and mild synthesis of organophosphorus acids .
Physical And Chemical Properties Analysis
Diisopropyl phosphonate is a clear liquid . Its specific gravity is 1.00 . The boiling point is 79°C and the flash point is 112°C .
Wissenschaftliche Forschungsanwendungen
Hydrolysis and Dealkylation
Diisopropyl phosphonate can undergo hydrolysis or dealkylation to produce phosphinic and phosphonic acids . These acids are useful intermediates and biologically active compounds . The hydrolysis can take place under both acidic and basic conditions .
Biological Activity
Phosphinic and phosphonic acids, which can be prepared from diisopropyl phosphonate, are known for their biological activity . They are used as antibacterial agents and have remained active against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria .
Treatment of DNA Virus and Retrovirus Infections
Acyclic nucleoside phosphonic derivatives play an important role in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .
CNS Therapeutics
Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain) . GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .
Bone Health
Dronates, which include P-esters, are known to increase the mineral density in bones .
Antimalarial and Anticancer Agents
P-esters include antimalarial agents and anticancer agents .
ACE Inhibitors
P-esters are also known as angiotensin-converting enzyme (ACE) inhibitors .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Diisopropyl phosphonate are enzymes such as Parathion hydrolase . These enzymes are found in organisms like Brevundimonas diminuta and Flavobacterium sp . The compound interacts with these enzymes, affecting their function and activity.
Mode of Action
Diisopropyl phosphonate interacts with its targets by catalyzing the hydrolysis of certain substrates . For instance, it catalyzes the hydrolysis of the insecticide paraoxon at a rate approaching the diffusion limit . This suggests that the compound has evolved to optimally utilize this synthetic substrate.
Biochemical Pathways
Diisopropyl phosphonate affects various biochemical pathways. As a phosphonate, it mimics the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to changes in the downstream effects of these pathways, impacting various biological processes.
Pharmacokinetics
It’s known that once inside the body, related compounds like diisopropyl methylphosphonate are rapidly converted to other forms and cleared from the blood .
Result of Action
The molecular and cellular effects of Diisopropyl phosphonate’s action depend on its interaction with its targets and the specific biochemical pathways it affects. For example, its ability to catalyze the hydrolysis of certain substrates can lead to changes in the activity of certain enzymes, potentially affecting various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diisopropyl phosphonate. For instance, it’s known that most of the compound enters groundwater or surface water when it enters the environment . . These environmental factors can influence how the compound interacts with its targets and affects biochemical pathways.
Eigenschaften
IUPAC Name |
oxo-di(propan-2-yloxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZAAWLLPMZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[P+](=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061988 | |
| Record name | Diisopropylphosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl phosphonate | |
CAS RN |
1809-20-7 | |
| Record name | O,O-Diisopropyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropylphosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






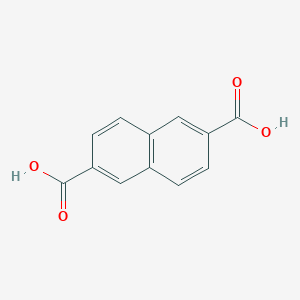
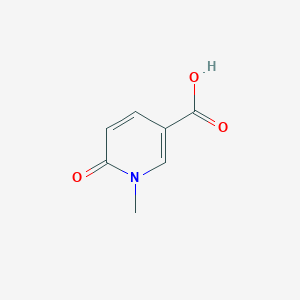




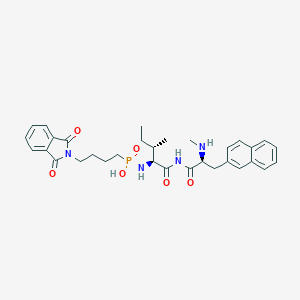
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
